molecular formula C11H12N2 B11724126 (S)-3-(pyrrolidin-2-yl)benzonitrile

(S)-3-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B11724126
M. Wt: 172.23 g/mol
InChI Key: PLLPVRDNESICJD-NSHDSACASA-N
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Description

3-[(2S)-pyrrolidin-2-yl]benzonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method involves the reaction of a suitable pyrrolidine precursor with a benzonitrile derivative under specific reaction conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-[(2S)-pyrrolidin-2-yl]benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-pyrrolidin-2-yl]benzonitrile is unique due to the specific stereochemistry of the pyrrolidine ring and its attachment to the benzonitrile moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2/t11-/m0/s1

InChI Key

PLLPVRDNESICJD-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC(=C2)C#N

Canonical SMILES

C1CC(NC1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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